![molecular formula C10H14O2 B13856026 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenylethanol, characterized by the presence of a hydroxymethyl group and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol can be achieved through several methods. One common approach involves the reduction of 2-[4-(Formyl)-3-methylphenyl]ethanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone precursor. This process can be optimized using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogen gas. The reaction conditions, including temperature, pressure, and catalyst loading, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 2-[4-(Carboxymethyl)-3-methylphenyl]ethanol.
Reduction: 2-[4-(Hydroxymethyl)-3-methylphenyl]ethane.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The methyl group may also contribute to the compound’s hydrophobic interactions, affecting its overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Hydroxymethyl)phenyl]ethanol: Lacks the methyl group on the benzene ring.
2-[4-(Methoxymethyl)-3-methylphenyl]ethanol: Contains a methoxy group instead of a hydroxymethyl group.
2-[4-(Hydroxymethyl)-3-methylphenyl]propane: Has a propane chain instead of an ethanol chain.
Uniqueness
2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol is unique due to the presence of both hydroxymethyl and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-3-methylphenyl]ethanol |
InChI |
InChI=1S/C10H14O2/c1-8-6-9(4-5-11)2-3-10(8)7-12/h2-3,6,11-12H,4-5,7H2,1H3 |
InChI Key |
CHJJMRVBBNIAKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



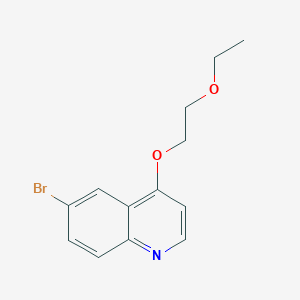
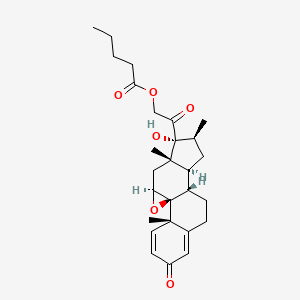
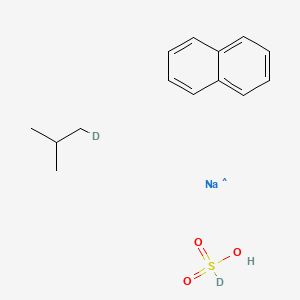

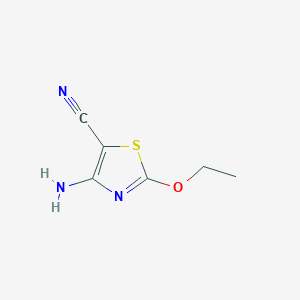

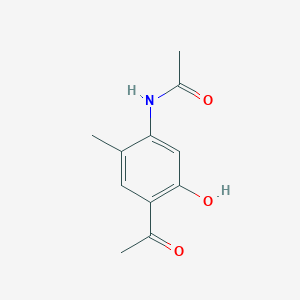

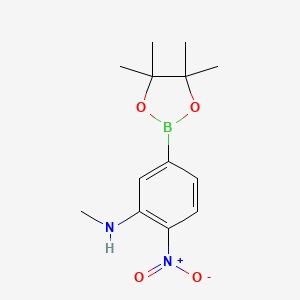
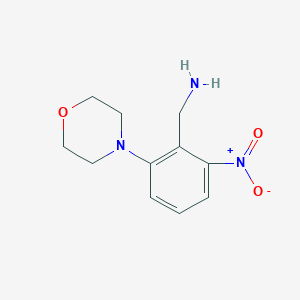
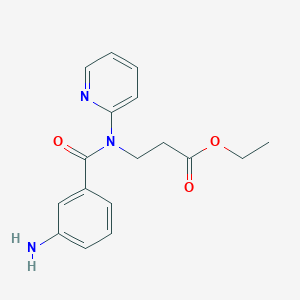
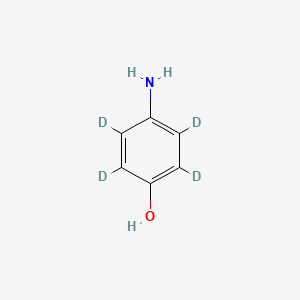
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
